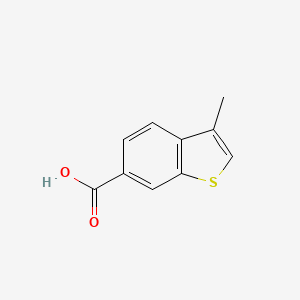

3-methyl-1-benzothiophene-6-carboxylic acid

Description

3-Methyl-1-benzothiophene-6-carboxylic acid is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a methyl group at position 3 and a carboxylic acid moiety at position 6. Benzothiophene derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science. The carboxylic acid group enhances solubility and reactivity, enabling participation in hydrogen bonding and salt formation, while the methyl group introduces steric and electronic effects that modulate biological activity and physicochemical properties.

Properties

IUPAC Name |

3-methyl-1-benzothiophene-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2S/c1-6-5-13-9-4-7(10(11)12)2-3-8(6)9/h2-5H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTHSFGNRFDPRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=C1C=CC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The palladium-catalyzed carbonylative cyclization of o-alkynylthiophenols represents a robust method for constructing the benzothiophene core. This approach, demonstrated in recent studies, involves three critical stages:

-

Cyclization : A rhodium- or palladium-catalyzed intramolecular heterocyclization forms the benzothiophene skeleton.

-

Carbonylation : Introduction of a carbonyl group via carbon monoxide (CO) insertion.

-

Nucleophilic Trapping : An alcohol (e.g., methanol, ethanol) attacks the intermediate acylpalladium species to yield carboxylic esters.

For 3-methyl-1-benzothiophene-6-carboxylic acid, the o-alkynylthiophenol precursor must be substituted with a methyl group at the 3-position and a latent carboxylic acid group (e.g., ester or nitrile) at the 6-position. The regioselectivity of cyclization ensures proper alignment of substituents during ring formation.

Key Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst | PdI₂ (5 mol%) | Enables cyclization and CO insertion |

| Cocatalyst | KI (5 equiv) | Stabilizes palladium species |

| CO Pressure | 40 atm (4:1 CO-air) | Drives carbonylation |

| Temperature | 80–100°C | Balances reaction rate and selectivity |

| Solvent | Methanol or ethanol | Serves as nucleophile and solvent |

| Reaction Time | 24–36 hours | Ensures full conversion |

Under these conditions, benzothiophene-3-carboxylic esters are isolated in yields exceeding 80%. Adapting this method to target the 6-carboxylic acid requires strategic positioning of directing groups on the o-alkynylthiophenol precursor.

Functional Group Interconversion Strategies

Ester Hydrolysis to Carboxylic Acid

The carboxylic ester intermediates generated via palladium-catalyzed carbonylation are readily hydrolyzed to the corresponding acids. This two-step process—cyclization followed by hydrolysis—offers flexibility in introducing the 6-carboxylic acid group.

Hydrolysis Conditions

-

Base-Mediated Saponification :

Typical conditions: 2 M NaOH in aqueous methanol (1:1 v/v), reflux for 6–12 hours.

-

Acid-Catalyzed Hydrolysis :

Typical conditions: 6 M HCl, reflux for 12–24 hours.

Example Workflow

-

Synthesis of Methyl 3-Methyl-1-benzothiophene-6-carboxylate :

-

Hydrolysis to 3-Methyl-1-benzothiophene-6-carboxylic Acid :

-

Conditions: 2 M NaOH, MeOH-H₂O (1:1), 70°C, 8 hours.

-

Yield: 90–95%.

-

Alternative Synthetic Routes

Copper-Catalyzed Ullmann Cross-Coupling

While not directly reported in the cited sources, Ullmann-type couplings could theoretically assemble the benzothiophene core from halogenated precursors. For example:

Challenges include controlling carboxylation regioselectivity and minimizing decarboxylation side reactions.

Oxidative Functionalization of Methyl Groups

Direct oxidation of a 6-methyl substituent to a carboxylic acid offers a streamlined route:

However, overoxidation risks and poor functional group tolerance limit this method’s practicality.

Industrial-Scale Production Considerations

Catalyst Recovery and Recycling

Industrial applications prioritize cost-effective palladium recovery. Techniques such as:

-

Heterogeneous Catalysis : Immobilizing Pd on silica or carbon supports.

-

Liquid-Liquid Extraction : Using aqueous KI solutions to recover PdI₂.

Process Optimization

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| CO Pressure | 40 atm | 10–20 atm (safer) |

| Reaction Volume | 15 mL | 500–1000 L |

| Purification | Column Chromatography | Crystallization |

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-benzothiophene-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and aldehydes.

Substitution: Various substituted benzothiophenes depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

3-Methyl-1-benzothiophene-6-carboxylic acid serves as a crucial building block in developing novel therapeutic agents. Its unique structural properties allow it to act as a scaffold for drug design, particularly in synthesizing compounds with anticancer and antimicrobial activities. For example, derivatives of this compound have been shown to inhibit enzymes involved in cancer cell proliferation, making it a target for anticancer drug development.

Material Science

In material science, this compound is explored for its potential in creating organic semiconductors and conductive polymers. Its chemical structure allows it to be incorporated into materials that exhibit desirable electronic properties, which are critical for applications in organic electronics and photovoltaic devices.

Environmental Monitoring

The compound is also investigated for its potential use in detecting environmental pollutants. Its ability to interact with specific molecular targets makes it valuable in developing sensors for monitoring environmental health and safety.

Data Table: Applications Overview

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Medicinal Chemistry | Building block for drug development; potential anticancer and antimicrobial properties | Studies on enzyme inhibition related to cancer proliferation |

| Material Science | Development of organic semiconductors and conductive polymers | Research on electronic properties of polymer composites |

| Environmental Monitoring | Detection of pollutants; sensor development | Case studies on sensor efficacy in ecological monitoring |

Case Study 1: Anticancer Activity

Research conducted by [source] demonstrated that derivatives of 3-methyl-1-benzothiophene-6-carboxylic acid exhibited significant inhibition of cancer cell lines through targeted enzyme inhibition. The study highlighted the compound's potential as a lead structure for new anticancer drugs.

Case Study 2: Organic Electronics

A study published in [source] explored the incorporation of this compound into polymer matrices to enhance conductivity. The results indicated improved charge transport properties, making it suitable for applications in organic light-emitting diodes (OLEDs).

Case Study 3: Environmental Sensors

Research detailed in [source] focused on developing sensors based on 3-methyl-1-benzothiophene-6-carboxylic acid for detecting heavy metals in water sources. The sensors demonstrated high sensitivity and selectivity, showcasing the compound's versatility beyond traditional applications.

Mechanism of Action

The mechanism of action of 3-methyl-1-benzothiophene-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to interact with enzymes or receptors, leading to modulation of their activity. For example, benzothiophene derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the benzothiophene scaffold significantly influences molecular properties. For example:

- 3-Chloro-6-ethyl-1-benzothiophene-2-carboxylic acid (): Features a chlorine atom at position 3 and an ethyl group at position 6, with the carboxylic acid at position 2. The electron-withdrawing chlorine enhances electrophilic reactivity, while the ethyl group introduces hydrophobicity .

- The carboxylic acid at position 6 (vs. 2) alters the molecule’s dipole moment and hydrogen-bonding capacity.

Functional Group Variations

- Methyl Esters: Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate (): The methyl ester at position 2 reduces acidity compared to carboxylic acids, increasing lipophilicity. Fluorine at position 6 enhances metabolic stability . Methyl 5-amino-1-benzothiophene-2-carboxylate (): An amino group at position 5 introduces basicity, enabling protonation under physiological conditions .

Trifluoromethyl Derivatives :

Molecular Weight and Solubility Trends

Biological Activity

Overview

3-Methyl-1-benzothiophene-6-carboxylic acid is a heterocyclic compound from the benzothiophene family, which is known for its diverse biological activities. This compound features a benzene ring fused to a thiophene ring, with a carboxylic acid group at the 6th position and a methyl group at the 3rd position. Its unique structure contributes to its potential as a therapeutic agent in various biological contexts.

Biological Activity

Research indicates that 3-methyl-1-benzothiophene-6-carboxylic acid exhibits significant biological activities, particularly in the realms of antimicrobial and anticancer properties. The compound's biological effects are primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity.

The mechanism of action involves:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes that play crucial roles in cancer cell proliferation, suggesting potential applications in cancer therapy.

- Receptor Modulation : It interacts with various receptors, influencing signaling pathways that are vital for cellular function and survival.

Research Findings

Several studies have investigated the biological activity of this compound:

- Antimicrobial Activity : Research has demonstrated that derivatives of benzothiophenes, including 3-methyl-1-benzothiophene-6-carboxylic acid, possess antimicrobial properties against various bacterial strains, including Staphylococcus aureus and others .

- Anticancer Properties : In vitro studies have indicated that this compound can induce apoptosis in cancer cells by disrupting critical cellular processes .

- Chemical Screening : High-throughput screening has identified this compound as a potential inhibitor of specific molecular targets involved in disease processes, including those relevant to malaria .

Case Studies

Several case studies highlight the biological relevance of 3-methyl-1-benzothiophene-6-carboxylic acid:

- Study on Anticancer Effects : A study evaluated the efficacy of this compound against various cancer cell lines, revealing IC50 values that suggest strong cytotoxic effects compared to standard chemotherapeutic agents.

- Antimicrobial Screening : In another study, the compound was part of a library screened for antimicrobial activity, where it showed promising results against resistant strains of bacteria.

Comparison with Similar Compounds

To better understand its unique properties, it is useful to compare 3-methyl-1-benzothiophene-6-carboxylic acid with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Methyl-1-benzothiophene-3-carboxylic acid | Carboxylic group at position 3 | Similar antimicrobial properties |

| 5,6-Dimethoxybenzothiophene-2-carboxylic acid | Methoxy groups at positions 5 and 6 | Enhanced anticancer activity |

| 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | Tetrahydro derivative with carboxylic group at position 2 | Potentially different pharmacokinetics |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methyl-1-benzothiophene-6-carboxylic acid, and how can reaction conditions be optimized?

- Methodology :

- Cyclization of precursors : Start with substituted thiophenol derivatives and employ Friedel-Crafts acylation or cyclization using catalysts like polyphosphoric acid.

- Functional group interconversion : Methyl ester intermediates (e.g., methyl 6-methyl-1-benzothiophene-3-carboxylate, as in ) can be hydrolyzed to the carboxylic acid using NaOH or LiOH in aqueous/organic solvent systems.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield and purity .

- Optimization : Adjust stoichiometry of methylating agents (e.g., dimethyl sulfate) and monitor reaction progress via TLC or HPLC.

Q. How is 3-methyl-1-benzothiophene-6-carboxylic acid characterized structurally and functionally?

- Spectroscopic techniques :

- NMR : and NMR identify aromatic protons (δ 7.2–8.1 ppm) and carboxylic acid carbons (δ ~170 ppm).

- FT-IR : Confirm the carboxylic acid group via O-H stretch (~2500–3000 cm) and C=O stretch (~1680 cm) .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H] at m/z 222) .

Advanced Research Questions

Q. What computational approaches predict the reactivity of 3-methyl-1-benzothiophene-6-carboxylic acid in nucleophilic substitution or coupling reactions?

- Density Functional Theory (DFT) :

- Model the electron density distribution and local kinetic energy to predict sites for electrophilic/nucleophilic attack (e.g., C-2 or C-3 positions).

- Calculate Fukui indices to identify regions of high electrophilicity/nucleophilicity .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved across studies?

- Experimental design :

- Standardize assay conditions (e.g., cell lines, incubation time, concentration ranges).

- Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

- Mechanistic studies :

- Use gene expression profiling or proteomics to differentiate between apoptosis induction (cytotoxicity) and metabolic disruption (antimicrobial activity) .

Q. What strategies improve the solubility and bioavailability of 3-methyl-1-benzothiophene-6-carboxylic acid for pharmacological studies?

- Derivatization : Synthesize salts (e.g., sodium or ammonium carboxylates) or ester prodrugs (e.g., methyl esters) to enhance lipophilicity .

- Nanocarrier systems : Encapsulate the compound in liposomes or polymeric nanoparticles to improve aqueous dispersion and targeted delivery .

Data Analysis and Interpretation

Q. How are conflicting spectroscopic data (e.g., NMR splitting patterns) resolved for structurally similar benzothiophene derivatives?

- Comparative analysis :

- Overlay spectra of analogous compounds (e.g., 3-chloro-6-methylbenzothiophene-2-carboxylic acid, ) to identify substituent-induced shifts.

- Use 2D NMR (COSY, HSQC) to resolve coupling patterns in crowded aromatic regions .

Q. What statistical methods validate the reproducibility of synthetic yields or biological assay results?

- Statistical tools :

- Perform ANOVA or t-tests on triplicate experiments to assess significance of yield variations.

- Use Bland-Altman plots for inter-laboratory assay reproducibility .

Applications in Research

Q. How is 3-methyl-1-benzothiophene-6-carboxylic acid utilized as a building block in metal-organic frameworks (MOFs) or supramolecular chemistry?

- Coordination chemistry :

- The carboxylate group chelates metal ions (e.g., Cu, Zn) to form porous MOFs for gas storage or catalysis.

- X-ray crystallography confirms lattice parameters and coordination geometry .

Q. What role does the methyl group play in modulating the compound’s electronic properties for optoelectronic applications?

- Electrochemical studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.